2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide
Description
The compound 2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide features a pyrazolo[1,5-a]pyrazine core fused with a sulfonyl-linked benzamide moiety and a methoxy substituent.
Properties
IUPAC Name |
5-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-ylsulfonyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-22-13-3-2-11(8-12(13)14(15)19)23(20,21)17-6-7-18-10(9-17)4-5-16-18/h2-5,8H,6-7,9H2,1H3,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJLCTOBLTZYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN3C(=CC=N3)C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide typically involves multiple steps. One common method includes the cyclization of pyrrole rings with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to obtain N-propargylenaminones, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrazolo[1,5-a]pyrazine structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Research indicates that pyrazolo[1,5-a]pyrazine derivatives exhibit significant antitumor properties. For instance, studies have shown that modifications in the structure of such compounds can enhance their efficacy against various cancer cell lines. The sulfonamide group is believed to play a crucial role in targeting specific molecular pathways involved in tumor growth and proliferation.
-
Antimicrobial Properties :
- Compounds with similar structural features have been evaluated for their antimicrobial activities. For example, derivatives of 4-(1H-pyrazol-1-yl)benzenesulfonamide have demonstrated promising results against Leishmania species, indicating that 2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide may also possess potential as an antimicrobial agent against resistant strains .
- Cytotoxicity Studies :
Case Studies
- A study conducted on a series of pyrazolopyrazine derivatives highlighted the importance of electronic and steric factors in enhancing biological activity. The findings suggested that structural modifications could optimize interactions with biological targets .
| Compound | Activity Against Leishmania | IC50 (mM) |
|---|---|---|
| 2-Methoxy Compound | L. infantum | 0.059 |
| 2-Methoxy Compound | L. amazonensis | 0.072 |
This table summarizes the in vitro activity of similar compounds against Leishmania species, showcasing the potential for developing new treatments based on structural analogs.
Mechanism of Action
The mechanism of action of 2-methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt various cellular processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Pyrazolo[1,5-a]pyrazine derivatives often exhibit diverse pharmacological activities. For example:
- 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid () shares a pyrazolo-heterocyclic core but replaces the sulfonyl benzamide with a carboxylic acid and dimethylamino group. This substitution likely alters solubility and target specificity, favoring applications in neurological or metabolic disorders .
- Such modifications are critical for optimizing binding affinity in enzyme inhibitors like carbonic anhydrase .
Table 1: Structural and Functional Comparisons
Sulfonamide-Containing Analogues
The sulfonyl group in the target compound is a hallmark of sulfonamide drugs. describes 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides , which exhibit carbonic anhydrase inhibition and cytotoxicity. The target compound’s sulfonyl benzamide may similarly target enzymes but with enhanced metabolic stability due to the pyrazolo-pyrazine core .
Methoxy-Substituted Heterocycles
Methoxy groups influence solubility and electronic properties. For instance, 5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one () shows how methoxy substituents enhance bioavailability in kinase inhibitors. The target compound’s 2-methoxy group may similarly improve pharmacokinetics .
Biological Activity
2-Methoxy-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}benzamide (CAS No. 2034593-43-4) is a pyrazolopyrazine derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. This article compiles and analyzes current research findings on its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4O4S, with a molecular weight of 336.3662 g/mol. Its structure includes a methoxy group and a sulfonyl group attached to the pyrazolo[1,5-a]pyrazine core.
Antimicrobial Activity
Research indicates that pyrazolopyrazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds within this class demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| 2-Methoxy-5-{...} | Antimicrobial against E. coli | |
| Isoxazole Pyrazole Carboxylate | EC50 = 0.37 µg/mL against R. solani |
Antiviral Properties
The compound's antiviral capabilities have been explored in several studies. Notably, pyrazolopyrazine derivatives have shown promise in inhibiting viral replication through various mechanisms such as blocking viral entry or replication processes.
Anticancer Activity
Recent investigations into the anticancer potential of 2-methoxy-5-{...} have yielded promising results. The compound has been tested against different cancer cell lines, showing significant cytotoxic effects.
- A study demonstrated that pyrazole derivatives inhibited the growth of breast cancer cells (MCF-7 and MDA-MB-231) when used alone or in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy .
The biological activity of 2-methoxy-5-{...} can be attributed to its ability to inhibit specific enzymes involved in critical cellular processes. For example:
- Kinase Inhibition : The compound has been identified as an inhibitor of several kinases implicated in cancer progression and inflammation. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- Antitumor Activity : A study focused on the synthesis of new pyrazolo[1,5-a]pyrimidines highlighted their ability to inhibit BRAF(V600E) and EGFR kinases effectively. The findings suggest that structural modifications can enhance their potency as anticancer agents .
- Synergistic Effects : Another case study evaluated the combination of 2-methoxy-5-{...} with established chemotherapeutics like doxorubicin. The results indicated improved efficacy against resistant cancer cell lines compared to monotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
